Flobufen is classified under the category of arylalkanoic acid derivatives. Its development was aimed at enhancing the therapeutic profile of existing NSAIDs by improving selectivity towards cyclooxygenase-2 (COX-2), thereby reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
Flobufen undergoes various metabolic transformations primarily through phase I and phase II reactions:
The major metabolic pathways can be summarized as:
Flobufen exerts its anti-inflammatory effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The mechanism involves:
Flobufen exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications, ensuring optimal bioavailability .
Flobufen is primarily used in clinical settings for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3